molecular formula C8H8IN3 B2648266 3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1975117-88-4

3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2648266
CAS No.: 1975117-88-4
M. Wt: 273.077
InChI Key: ZGJZPECUVFTDCL-UHFFFAOYSA-N
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Description

3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C8H8IN3. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the iodination of 2,7-dimethylpyrazolo[1,5-a]pyrimidine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds as follows:

    Starting Material: 2,7-dimethylpyrazolo[1,5-a]pyrimidine

    Reagents: Iodine (I2), Hydrogen Peroxide (H2O2) or Sodium Hypochlorite (NaOCl)

    Conditions: Acidic medium, typically acetic acid (CH3COOH)

    Product: this compound

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH2R), thiols (SHR), or alkoxides (OR) under basic conditions.

    Coupling: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Mechanism of Action

The mechanism of action of 3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with target proteins, influencing their activity. Additionally, the pyrazolo[1,5-a]pyrimidine core can interact with nucleic acids or proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine

Uniqueness

3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to fluorine, chlorine, or bromine. This property can enhance its binding affinity to biological targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

3-iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJZPECUVFTDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=C(C(=NN12)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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